
3-(1H-pyrrol-1-yl)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1H-pyrrol-1-yl)-1H-indazole” is likely to be a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . Pyrrole and indazole are both heterocyclic aromatic organic compounds, which are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of “3-(1H-pyrrol-1-yl)-1H-indazole” would likely be complex due to the presence of the pyrrole and indazole rings. Pyrroles consist of four carbon atoms and one nitrogen atom in a five-membered ring, while indazoles contain two nitrogen atoms in a fused pyrrole and benzene ring .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
3-(1H-pyrrol-1-yl)-1H-indazole has been investigated for its role in antibacterial activity. Specifically, its derivatives have shown promise in treating Gram-negative bacterial infections, including Haemophilus influenzae and Moraxella catarrhalis. These derivatives, when modified with various substituents, exhibit differing levels of antibacterial effectiveness, influenced by changes in the electronic character of the azole systems (Genin et al., 2000).
Anti-Proliferative Effects in Cancer Research
3-(1H-pyrrol-1-yl)-1H-indazole derivatives have been studied for their anti-proliferative effects on human cancer cell lines. These derivatives displayed significant potency, particularly against the HL60 cell line. Research indicates that these compounds target Aurora A kinase, demonstrating potential as therapeutic agents in cancer treatment (Song et al., 2015).
Luminescent Properties
This compound has been utilized in the synthesis of blue luminescent materials. A two-step process involving a three-component coupling-cyclocondensation synthesis followed by a cyclization-condensation-SNAr sequence resulted in derivatives that exhibited intense blue emission upon UV excitation. These compounds could have potential applications in fluorescence-based technologies and materials science (Nordmann et al., 2015).
Synthesis of Biologically Relevant Compounds
The synthesis of 3-(1H-pyrrol-1-yl)-1H-indazole and its derivatives has been explored for the production of biologically relevant compounds. These synthesis methods aim to create compounds with potential biological activities, including pharmaceutical applications. The synthesis processes often involve various chemical reactions and have been optimized to yield these heterocyclic compounds efficiently (Servi & Akgün, 2002).
Application in Drug Discovery
Compounds containing 3-(1H-pyrrol-1-yl)-1H-indazole have been linked to significant advances in drug development. Their incorporation into drug molecules has led to the discovery of potential therapeutic agents, demonstrating a broad scope of pharmacological applications (Dheer et al., 2017).
Antioxidant Status Research
Research has also explored the impact of 3-(1H-pyrrol-2-yl)-1H-indazole on the antioxidant status in animal models. This compound was found to influence levels of various antioxidants and malondialdehyde in rats, suggesting its potential role in oxidative stress-related studies (Karatas et al., 2010).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 5-[2-(1h-pyrrol-1-yl)ethoxy]-1h-indole, have been found to interact with leukotriene a-4 hydrolase in humans .
Mode of Action
For instance, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides have been found to exhibit appreciable action against DHFR and enoyl ACP reductase enzymes .
Biochemical Pathways
It is known that indoles, a class of organic compounds to which this compound belongs, are involved in a wide range of biological activities .
Result of Action
Compounds with similar structures have shown strong antibacterial and antitubercular properties .
Eigenschaften
IUPAC Name |
3-pyrrol-1-yl-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-2-6-10-9(5-1)11(13-12-10)14-7-3-4-8-14/h1-8H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURSLJLBWXNMKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrrol-1-yl)-1H-indazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

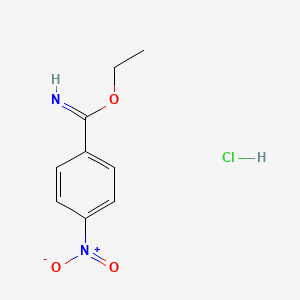
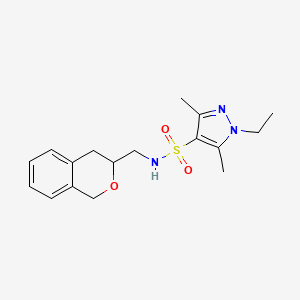
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2978139.png)
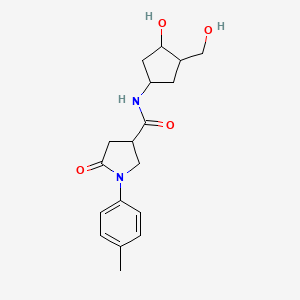
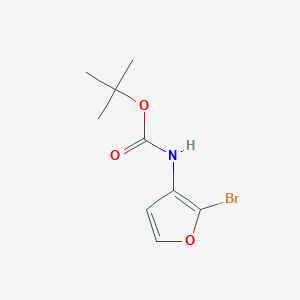


![N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2978147.png)
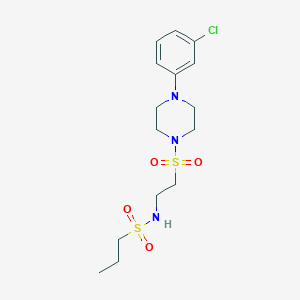
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2978150.png)
![Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate](/img/structure/B2978151.png)
![N-[2-[4-(2-Chlorophenoxy)piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2978153.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2978155.png)
